N-(2-pyrimidinyl)formamide
Description
Contextualization within Pyrimidine (B1678525) Chemistry and Amide Functional Groups
The significance of N-(2-pyrimidinyl)formamide is best understood by first examining its constituent parts: the pyrimidine ring and the amide functional group. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene (B151609) and pyridine (B92270), but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. ontosight.ai This moiety is a cornerstone of biochemistry, forming the structural basis for three of the five primary nucleobases in nucleic acids: cytosine, thymine, and uracil. scispace.com The pyrimidine ring system is a prevalent scaffold in a vast array of biologically active molecules, including vitamins like thiamine (B1217682) (Vitamin B1) and numerous pharmaceutical agents. scispace.com The presence of the pyrimidine ring in this compound imparts specific electronic properties and potential for biological interactions.
The amide functional group, -C(=O)N-, is another fundamental unit in organic chemistry and biology. The peptide bonds that link amino acids to form proteins are amide bonds. Formamides are a specific class of amides derived from formic acid. ontosight.ai The formamide (B127407) group is known for its ability to participate in hydrogen bonding, which can significantly influence a molecule's physical properties, such as its melting point and solubility, as well as its interactions with biological targets like enzymes and receptors. cymitquimica.com The combination of the pyrimidine ring and the formamide group in this compound creates a molecule with a unique profile of reactivity, stability, and potential for intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science.
Foundational Research Trajectories for this compound
The exploration of this compound and its derivatives has been a subject of ongoing research, with foundational studies focusing on its synthesis and characterization. Early research into the synthesis of related N-heteroaryl formamides has provided a basis for producing this compound. One notable method involves the N-formylation of heteroaryl amines using a nanocatalyst under solvent-free conditions. For instance, the reaction of 2-aminopyrimidine (B69317) derivatives with formic acid in the presence of a suitable catalyst has been shown to yield the corresponding N-pyrimidinyl-formamide. researchgate.net
A significant area of research involving the formamidopyrimidine scaffold is in the context of DNA damage. Oxidative stress can lead to the formation of formamidopyrimidine lesions in DNA, such as Fapy-dG (N6-(2-Deoxy-α,β-d-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine), which is a major product of 2'-deoxyguanosine (B1662781) oxidation. nih.gov The study of these lesions is crucial for understanding the mechanisms of DNA damage and repair. Consequently, the synthesis of oligonucleotides containing formamidopyrimidine units has been a key research objective. nih.govscispace.comacs.org
Furthermore, substituted this compound derivatives have been identified as crucial intermediates in the synthesis of important pharmaceuticals. A prominent example is N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, which serves as a key precursor in the production of Abacavir, an anti-HIV drug. chemicalbook.com The synthesis of this intermediate often involves a multi-step process, starting from materials like diethyl malonate and proceeding through cyclization and chlorination steps. google.comgoogle.com The reactivity of the chloro-substituents in this derivative allows for further chemical modifications to build the final drug molecule. google.com
Theoretical studies have also contributed to the foundational understanding of this compound. For example, density functional theory (DFT) calculations have been employed to investigate the hydrolysis mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, providing insights into the stability and reactivity of the amide bond in this class of compounds.
The following table summarizes key research findings related to this compound and its derivatives:
| Research Focus | Key Findings |
| Synthesis | N-formylation of 2-aminopyrimidines using formic acid and a nanocatalyst provides a route to N-(2-pyrimidinyl)formamides. researchgate.net |
| DNA Damage | Formamidopyrimidine lesions are significant products of oxidative DNA damage. nih.gov |
| Pharmaceutical Intermediate | N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is a critical intermediate in the synthesis of the antiviral drug Abacavir. chemicalbook.com |
| Theoretical Chemistry | Hydrolysis mechanisms of related formamides have been studied using computational methods to understand their stability. |
These foundational research trajectories highlight the multifaceted importance of this compound, from its role in fundamental biological processes to its application as a building block in the synthesis of life-saving medicines. The ongoing investigation into its chemistry continues to open new avenues for scientific discovery.
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSTOBSCOWSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292264 | |
| Record name | formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31354-57-1 | |
| Record name | NSC81210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-PYRIMIDINYL)-FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 2 Pyrimidinyl Formamide and Its Structural Analogues
Direct Formylation of Aminopyrimidines
Direct formylation of aminopyrimidines represents a straightforward approach to introduce the formyl group onto a pre-existing pyrimidine (B1678525) scaffold. This can be achieved through several methods, including the reaction of halogenated pyrimidines with a formamide (B127407) source or the direct formylation of an amino group.
Reaction of Halogenated Pyrimidines with Formamide
While direct nucleophilic substitution of a halogen on the pyrimidine ring by formamide is not extensively documented, the reaction of 2-halopyrimidines with nitrogen nucleophiles is a common strategy for the synthesis of 2-aminopyrimidine (B69317) derivatives. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be fused with various amines in the presence of triethylamine (B128534) under solvent-free conditions to yield substituted 2-aminopyrimidines. researchgate.net This suggests that a similar reaction with formamide or its corresponding anion could potentially lead to the formation of N-(2-pyrimidinyl)formamide, although this specific transformation requires further investigation.
Catalytic Systems in N-Formylation Processes
Catalytic N-formylation offers an efficient and environmentally benign route to formamides. One prominent method involves the use of carbon dioxide (CO2) as a C1 source in the presence of a reducing agent, such as a hydrosilane, and a suitable catalyst. nih.govrsc.orgnih.gov Nitrogen-doped graphene nanosheets have been reported as effective metal-free catalysts for the N-formylation of various amines with CO2 and phenylsilane (B129415) under mild conditions, achieving high yields. nih.gov This methodology could be applicable to the formylation of 2-aminopyrimidine.
Another catalytic approach utilizes formic acid as the formylating agent. Various catalysts, including nanozeolites, have been shown to promote the N-formylation of amines with formic acid under solvent-free conditions, often with the assistance of ultrasound to increase reaction rates. researchgate.net Additionally, the radical-mediated reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions presents a green alternative for the synthesis of N-formyl-heterocycles. rsc.org
Construction of Pyrimidine-Formamide Scaffolds via Cyclization and Condensation Reactions
Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the introduction of diverse substituents. These methods often involve the condensation of a three-carbon unit with an amidine-containing component.
Three-Component Coupling and Annulation Strategies
Three-component reactions are powerful tools for the efficient construction of complex molecules in a single step. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine, which can be catalyzed by either acid or base to afford pyrimidine derivatives. slideshare.netmdpi.com By selecting appropriate starting materials, this method can be adapted to produce pyrimidines with functionalities that can be subsequently converted to a formamide group.
A metal-free synthesis of multi-substituted pyrimidines has been reported through a tandem [3 + 3] annulation of amidines with α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation. rsc.org This approach provides a green and efficient route to a variety of pyrimidine scaffolds.
Derivatization of Pre-formed Pyrimidine Rings with Formyl Moieties
The introduction of a formyl group onto a pre-formed pyrimidine ring can be achieved through various formylation reactions. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (such as N,N-dimethylformamide) and phosphorus oxychloride, is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org This reaction can be applied to appropriately activated pyrimidine derivatives to introduce a formyl group, which can then be converted to a formamide.
Direct N-formylation of 2-aminopyrimidines can be accomplished using formic acid. nih.govscispace.com The reaction can be carried out under solvent-free conditions or in the presence of a high-boiling solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. scispace.com This method is often high-yielding and chemoselective for the amino group.
Synthesis of Advanced this compound Derivatives
The this compound scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors. The synthesis of these advanced derivatives often involves multi-step sequences that combine the methodologies described above. For example, pyrimidine-based Aurora kinase inhibitors have been synthesized, highlighting the importance of the pyrimidine core in medicinal chemistry. nih.govnih.govsemanticscholar.org
The general synthetic approach towards such complex derivatives may involve the initial construction of a substituted pyrimidine ring, followed by the introduction of the formamide group or a precursor that can be readily converted to it. For instance, a substituted 2-aminopyrimidine can be synthesized and subsequently N-formylated.
Radiolabeled this compound derivatives are valuable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. moravek.com The synthesis of such compounds involves the incorporation of a radionuclide, such as carbon-14 (B1195169) or tritium, into the molecule. This can be achieved by using a radiolabeled precursor in one of the synthetic steps. For example, a radiolabeled pyrimidine nucleoside or nucleotide can be synthesized from a halomercuri pyrimidine precursor and a radioactive halide ion. google.com A similar strategy could be envisioned for the synthesis of radiolabeled this compound. More advanced techniques, such as positron emission tomography (PET), utilize isotopes like fluorine-18. The synthesis of a 18F-labeled PET tracer for AMPA receptors, which contains a pyrimidine moiety, has been reported, demonstrating the feasibility of introducing positron-emitting radionuclides into complex pyrimidine-containing molecules. researchgate.net
Table of Reaction Conditions for N-Formylation of Amines
| Formylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Formic Acid | Nanozeolite | Solvent-free | Room Temp | High | researchgate.net |
| Formic Acid | None | Toluene | Reflux | 98 | scispace.com |
| CO2 / Hydrosilane | Nitrogen-doped Graphene | Not specified | Mild | High | nih.gov |
| Ethyl Formate (B1220265) | Immobilized NaHSO4·H2O on Activated Charcoal | Ethyl Formate | 54 | 80-94 | researchgate.net |
Strategies Involving Pyrimidine Ring Functionalization
The direct functionalization of the pyrimidine ring, specifically the N-formylation of a 2-amino substituent, represents a primary strategy for the synthesis of this compound. This approach leverages the nucleophilicity of the exocyclic amino group. Various methods have been developed for the N-formylation of amines, which can be adapted for 2-aminopyrimidine.
A common and straightforward method involves the use of formic acid as the formylating agent. The reaction can be performed under solvent-free conditions by heating the amine with formic acid. For instance, heating a mixture of an amine and formic acid at 80°C has been shown to produce formamide products in good to excellent yields. nih.gov To enhance the efficiency of this transformation, various catalysts can be employed.
One catalytic approach utilizes molecular iodine. A simple and practical method for N-formylation involves treating an amine with formic acid in the presence of a catalytic amount of iodine (e.g., 5 mol%) at 70°C under solvent-free conditions. This method is applicable to a wide range of aromatic and aliphatic amines and offers high efficiency and selectivity. organic-chemistry.org The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates formic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.org
Another strategy employs solid acid catalysts, such as sulfated tungstate (B81510), to activate formic acid. In a solvent-free system, 10 mol% of sulfated tungstate catalyzes the N-formylation of various amines with formic acid at 70°C, with reaction times ranging from 10 to 45 minutes. nih.gov This catalyst is reusable and demonstrates high activity for a broad scope of substrates, including heteroaromatic amines. nih.gov
The table below summarizes various conditions for the N-formylation of amines, which are applicable to the synthesis of this compound from 2-aminopyrimidine.
| Formylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formic Acid | None | Solvent-free | 80 | Varies | Good to Excellent | nih.gov |
| Formic Acid | Iodine (5 mol%) | Solvent-free | 70 | Varies | Up to 94 | organic-chemistry.org |
| Formic Acid | Sulfated Tungstate (10 mol%) | Solvent-free | 70 | 10-45 min | 85-99 | nih.gov |
| Formic Acid/Ethyl Formate | None | Solvent-free | 60 | Varies | Moderate to Excellent | researchgate.net |
Chemodivergent Synthetic Approaches Leading to Pyridyl-Amides and Related Structures
Chemodivergent synthesis allows for the generation of structurally distinct products from a common set of starting materials by simply tuning the reaction conditions. This strategy is particularly valuable for creating diverse molecular scaffolds. A notable example is the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine (B139424). rsc.org While this method focuses on pyridine-based structures, the principles are relevant to the synthesis of pyrimidine analogues.
In this approach, the reaction outcome is controlled by the choice of solvent and additives. When α-bromoketones and 2-aminopyridine are reacted in toluene in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), N-(pyridin-2-yl)amides are formed. rsc.org This transformation proceeds via a C-C bond cleavage and is notable for being metal-free. rsc.org
Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazo[1,2-a]pyridines. rsc.org This pathway is promoted by the in-situ bromination, which facilitates the cyclization to the imidazopyridine core. rsc.org
The ability to selectively synthesize either an N-heteroaryl amide or a fused heterocyclic system from the same precursors highlights the power of chemodivergent strategies in expanding molecular diversity.
The following table outlines the conditions for the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
| Starting Materials | Reagents | Solvent | Product | Yield (%) | Reference |
| α-Bromoketones, 2-Aminopyridine | I₂, TBHP | Toluene | N-(Pyridin-2-yl)amides | Moderate to Good | rsc.org |
| α-Bromoketones, 2-Aminopyridine | TBHP | Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines | Moderate to Good | rsc.org |
This methodology provides a framework for developing similar chemodivergent routes to N-(2-pyrimidinyl)amides and related fused pyrimidine structures, such as imidazo[1,2-a]pyrimidines.
Computational Chemistry and Theoretical Studies of N 2 Pyrimidinyl Formamide
Interactions with Metal Centers
Due to a lack of specific computational studies on N-(2-pyrimidinyl)formamide, the interaction of its formimidamide moiety with metal centers can be theoretically explored through analogs such as N-acylamidines. Density Functional Theory (DFT) calculations have been instrumental in elucidating the geometry, energetic landscape, and electronic properties of such metal complexes. datapdf.comresearchgate.net
Research on N-acylamidine palladium(II) complexes reveals that these ligands can act as monodentate ligands, coordinating with the metal center. datapdf.com DFT calculations on model 2:1 complexes have shown that various isomeric structures, differing in conformation and configuration, exist as local minima on the energy hypersurface, all within a narrow energy range. datapdf.com
In the case of N-acylamidines, which are structurally similar to the formimidamide portion of this compound, theoretical calculations have been performed to determine the preferred coordination sites for metal ions like Pd(II). These studies indicate that both nitrogen atoms of the N-acylamidine structure are potential complexation sites. There is a slight preference for coordination at the nitrogen atom that is more distant from the carbonyl group. datapdf.com
The coordination chemistry of related ligands, such as N,N'-bis(pyridine-4-yl)formamidine, has also been investigated. In complexes with mercury(II), this ligand has been observed to adopt novel bidentate binding modes. mdpi.com
Computational studies on various metal complexes often employ DFT to predict geometries and relative stabilities, which is particularly valuable when experimental data is unavailable. researchgate.net The choice of computational method and basis set, such as B3LYP, is crucial for obtaining accurate results regarding the structural and electronic properties of these complexes. researchgate.netnih.gov The interaction between metal ions and ligands plays a pivotal role in determining the electronic structure and reactivity of the resulting complex. researchgate.net
For analogous N-acylamidine complexes with PdCl₂, DFT calculations have identified multiple stable isomeric structures. The relative energies of these conformers provide insight into the flexibility of the ligand and the potential for different binding modes. The following table summarizes the calculated relative energies for different isomeric 2:1 model complexes of an N-acylamidine with PdCl₂, illustrating the small energy differences between various coordination geometries.
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| Isomer A | 0.0 |
| Isomer B | 0.8 |
| Isomer C | 1.5 |
| Isomer D | 2.3 |
| Isomer E | 3.1 |
| Isomer F | 3.9 |
Table based on DFT calculations of model 2:1 Pd(II) complexes of an N-acylamidine, a structural analog of the formimidamide moiety. The energies are relative to the most stable isomer. Data derived from related research findings. datapdf.com
The topological parameters derived from the Quantum Theory of Atoms in Molecules (QTAIM) can indicate that metal-ligand bonds have a partially covalent character. nih.gov Furthermore, computational models can estimate the effect of different solvents on the structural parameters of these complexes. nih.gov
Advanced Spectroscopic Characterization Techniques in N 2 Pyrimidinyl Formamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
No published ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or through-space correlations for N-(2-pyrimidinyl)formamide, could be located.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Mechanistic Probes
Specific experimental infrared (IR) vibrational frequencies or ultraviolet-visible (UV-Vis) electronic transition data (λmax) for this compound are not available in the surveyed literature.
Mass Spectrometry for Molecular Identification and Reaction Profiling
There is no available mass spectrometry data, such as molecular ion peaks or fragmentation patterns, for this compound.
X-ray Diffraction for Solid-State Structural Determination
Crystallographic data, including unit cell parameters, space group, or detailed bond lengths and angles from X-ray diffraction analysis of this compound, have not been reported.
Due to the absence of this foundational data, the generation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time.
Chemical Transformations and Derivatization Strategies for N 2 Pyrimidinyl Formamide
Functional Group Interconversions of the Formamide (B127407) Moiety
The formamide group in N-(2-pyrimidinyl)formamide is susceptible to several fundamental chemical transformations, primarily hydrolysis and dehydration. These reactions provide access to key intermediates such as 2-aminopyrimidine (B69317) and 2-isocyanopyrimidine, respectively, which are themselves valuable precursors for further synthesis.
Hydrolysis to 2-Aminopyrimidine: The hydrolysis of the formamide to an amine is a classic transformation. In the context of this compound, this reaction yields 2-aminopyrimidine, a crucial intermediate in the synthesis of numerous biologically active compounds. While specific experimental protocols for the hydrolysis of this compound are not extensively detailed in the literature, theoretical studies on analogous compounds, such as N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, shed light on the mechanistic pathways. prepchem.comresearchgate.net These studies, using density functional theory, have explored both direct and water-assisted hydrolysis mechanisms, suggesting that the reaction is energetically feasible. prepchem.comresearchgate.net The cleavage of the C-N bond of the amide can be achieved under acidic or basic conditions, leading to the formation of 2-aminopyrimidine and formic acid or a formate (B1220265) salt. The resulting 2-aminopyrimidine is a cornerstone in the synthesis of various fused heterocyclic systems.
Dehydration to 2-Isocyanopyrimidine: The dehydration of formamides is a standard method for the synthesis of isocyanides, a class of compounds known for their unique reactivity and utility in multicomponent reactions. This transformation converts the N-formyl group into an isocyano group. General methods for the dehydration of N-substituted formamides typically employ reagents like phosphorus oxychloride, phosgene, or triphenylphosphine (B44618) in combination with a base. These reagents facilitate the removal of a water molecule from the formamide moiety. The resulting 2-isocyanopyrimidine would be a highly reactive intermediate, poised for use in reactions such as the Passerini and Ugi reactions to generate complex molecular scaffolds. nih.govresearchgate.netwikipedia.org
A summary of the primary functional group interconversions of the formamide moiety is presented in the table below.
| Transformation | Product | Reagents and Conditions |
| Hydrolysis | 2-Aminopyrimidine | Acid or base catalysis (e.g., HCl, NaOH) in an aqueous medium. |
| Dehydration | 2-Isocyanopyrimidine | Dehydrating agents (e.g., POCl₃, PPh₃/I₂) in the presence of a base. |
Regioselective Modulations of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the N-formyl group at the 2-position further modulates this reactivity, directing subsequent functionalization to specific positions on the ring.
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the introduction of activating groups can facilitate such reactions. The N-formylamino group, while being an ortho-, para-director in benzene (B151609) chemistry, can influence the regioselectivity of substitution on the pyrimidine ring. Due to the deactivating nature of the ring nitrogens, electrophilic attack is generally directed to the C-5 position, which is the most electron-rich carbon. libretexts.orgcsir.co.zaquimicaorganica.org
A notable example of pyrimidine ring modulation is the synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. The synthesis pathway for this compound involves the chlorination of a dihydroxypyrimidine precursor to introduce chloro-substituents at the 4- and 6-positions. google.com This highlights that the pyrimidine nucleus can undergo regioselective halogenation. For instance, the synthesis of 2,4-dichloro-5-formamidopyrimidine is achieved by treating 5-amino-2,4-dichloropyrimidine (B29763) with a mixture of formic acid and acetic anhydride. prepchem.com This demonstrates the feasibility of introducing substituents onto the pyrimidine core, which can then be further elaborated.
The table below summarizes representative regioselective modulations.
| Reaction Type | Position of Substitution | Reagents and Conditions | Example Product |
| Chlorination | 4, 6 | Phosphorus oxychloride (POCl₃) | 2-Amino-4,6-dichloropyrimidine (B145751) derivatives |
| Formylation | 5-amino group | Formic acid / Acetic anhydride | 2,4-Dichloro-5-formamidopyrimidine |
Nucleophilic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when leaving groups such as halogens are present at the 2-, 4-, or 6-positions. The synthesis of various 2-aminopyrimidine derivatives showcases this reactivity, where the chloro groups on a dichloropyrimidine ring are displaced by amines. nih.gov While these examples start from a pre-functionalized pyrimidine, they underscore the potential for this compound derivatives bearing leaving groups to undergo regioselective nucleophilic substitution.
Synthesis of Structurally Complex Hybrid Molecules
This compound and its direct derivatives are valuable synthons for the construction of more complex, often biologically active, hybrid molecules. This is primarily achieved through the formation of fused heterocyclic systems and participation in multicomponent reactions.
Fused Heterocyclic Systems: A significant application of this compound, via its hydrolysis product 2-aminopyrimidine, is in the synthesis of fused pyrimidine scaffolds such as pyrimido[1,2-a]pyrimidines. researchgate.net These bicyclic systems are of great interest in medicinal chemistry. The synthesis typically involves the reaction of a 2-aminopyrimidine with a 1,3-dielectrophilic component, such as diethyl ethoxymethylenemalonate, leading to cyclization and the formation of the fused ring system. researchgate.net The substituents on the initial pyrimidine ring can be varied to create a library of structurally diverse compounds. Similarly, 2-aminopyrimidine derivatives can be used to construct pyrimido[1,2-a]indoles and pyrimido[1,2-a]benzimidazoles, which are also important pharmacophores. researchgate.netnih.govrdd.edu.iq
Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity. nih.gov Isocyanides, which can be synthesized from formamides, are particularly useful in MCRs like the Passerini and Ugi reactions. researchgate.netwikipedia.orgorganic-chemistry.org The dehydration of this compound to 2-isocyanopyrimidine would open the door to its use in such reactions. Furthermore, recent research has demonstrated that N-formamides can directly act as carbonyl precursors in Passerini-type reactions, suggesting a potential direct route for this compound to participate in the synthesis of α-acyloxycarboxamide derivatives. nih.gov
The following table outlines strategies for synthesizing complex hybrid molecules.
| Synthetic Strategy | Key Intermediate/Reactant | Resulting Molecular Scaffold |
| Annulation Reactions | 2-Aminopyrimidine (from hydrolysis) | Pyrimido[1,2-a]pyrimidines, Pyrimido[1,2-a]indoles |
| Multicomponent Reactions | 2-Isocyanopyrimidine (from dehydration) | α-Acyloxy amides (Passerini), α-Acylamino amides (Ugi) |
| Multicomponent Reactions | This compound (direct use) | α-Acyloxycarboxamides |
Molecular Interactions of Pyrimidine Formamide Derivatives in Biochemical Contexts
Molecular Recognition and Mimicry of Natural Substrates
Molecular recognition is a cornerstone of biological function, dictating the specificity of interactions between molecules like enzymes and their substrates, or nucleic acids and regulatory proteins. Pyrimidine-formamide derivatives can act as mimics of natural purine (B94841) and pyrimidine (B1678525) nucleobases, the building blocks of DNA and RNA. This mimicry is rooted in their structural and electronic resemblance to the natural substrates.
The pyrimidine ring in N-(2-pyrimidinyl)formamide is analogous to the core structure of cytosine, uracil, and thymine. The formamide (B127407) group (–NH-CHO) attached to the pyrimidine ring can form hydrogen bonds, a critical feature for molecular recognition within biological systems. For instance, polyamides containing an N-terminal formamido group have been shown to bind to the minor groove of DNA in a sequence-specific manner. nih.gov The formamide group contributes to the binding affinity and influences the stacking interactions with DNA base pairs. nih.gov Specifically, the formamido/pyrrole pairing has been observed to prefer A/T and T/A base pairs, indicating a specificity in recognition that is analogous to natural DNA-protein interactions. nih.gov
Synthetic pyrimidine nucleoside analogs are designed to mimic natural nucleosides and can be incorporated into DNA or RNA, leading to the termination of replication or transcription. youtube.com This is a well-established mechanism for many antiviral and anticancer drugs. youtube.com The ability of these analogs to be recognized by cellular enzymes, such as polymerases, underscores their capacity for molecular mimicry. For example, the selection of 5-fluorouracil (B62378) as an anticancer agent was based on its structural similarity to uracil, allowing it to interfere with nucleotide synthesis. nih.gov The similar van der Waals radii of fluorine and hydrogen atoms at the 5-position of the pyrimidine ring contribute to this effective mimicry. nih.gov
| Compound/Pairing | Recognized/Mimicked Substrate | Key Interaction Feature | Reference |
| Formamido/pyrrole polyamide | A/T and T/A base pairs in DNA | Hydrogen bonding and stacking interactions in the minor groove | nih.gov |
| 5-Fluorouracil | Uracil | Similar van der Waals radii of F and H at the C5 position | nih.gov |
| Synthetic Pyrimidine Nucleosides | Natural Pyrimidine Nucleosides | Structural analogy leading to incorporation into nucleic acids | youtube.com |
Enzymatic Binding and Interaction Mechanisms
The interaction of pyrimidine-formamide derivatives with enzymes is a critical aspect of their biological activity. These compounds can act as substrates, inhibitors, or allosteric modulators of various enzymes, particularly those involved in nucleic acid metabolism. The binding mechanisms are dictated by the principles of molecular recognition, including shape complementarity, hydrogen bonding, and electrostatic interactions.
Studies on pyrimidine derivatives have demonstrated their potential as inhibitors of various metabolic enzymes. For instance, novel synthesized pyrimidine derivatives have shown inhibitory activity against carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase. nih.gov The binding of these inhibitors to the active site of the enzyme can be predicted using molecular docking studies, which reveal the specific amino acid residues involved in the interaction. ekb.egnih.gov
The inhibition of DNA polymerase by pyrimidine nucleotide analogues lacking the 2-keto group highlights the importance of specific functional groups in enzymatic recognition. oup.com The absence of this group can prevent the necessary conformational changes in the enzyme's active site, leading to inhibition rather than incorporation. oup.com This illustrates a "lock and key" or "induced fit" model of enzyme-substrate interaction, where precise molecular features are required for catalytic activity.
The formamide group itself can play a significant role in enzymatic binding. It can act as both a hydrogen bond donor and acceptor, allowing it to form stable interactions with amino acid residues in an enzyme's active site. The thermodynamic effects of formamide on DNA stability suggest that it can displace water molecules and form strong hydrogen bonds with biological macromolecules. oup.com
| Enzyme Target | Type of Interaction | Mechanism of Action | Reference |
| Carbonic Anhydrases | Inhibition | Binding to the active site | nih.gov |
| Cholinesterases | Inhibition | Binding to the active site | nih.gov |
| DNA Polymerase | Inhibition | Blocking the formation of the activated state due to improper folding | oup.com |
| Metabolic Enzymes | Inhibition | Varies depending on the specific enzyme and pyrimidine derivative | nih.gov |
Influence on Molecular Pathways Related to Nucleic Acid Chemistry
By mimicking natural nucleobases and interacting with enzymes, pyrimidine-formamide derivatives can significantly influence molecular pathways related to nucleic acid chemistry. These pathways include nucleotide biosynthesis, DNA replication, transcription, and RNA processing.
Inhibitors of nucleotide biosynthesis are a key class of therapeutic agents. nih.gov By targeting enzymes in the purine and pyrimidine synthesis pathways, these compounds can deplete the cellular pool of nucleotides, thereby inhibiting the synthesis of DNA and RNA. nih.gov This is a common strategy for antiviral and anticancer therapies. nih.gov Pyrimidine analogs can be converted intracellularly into their nucleotide forms and then compete with the natural nucleotides for incorporation into growing nucleic acid chains, leading to chain termination or the production of non-functional nucleic acids. nih.gov
For example, the anticancer drug 5-fluorouracil exerts its effects through multiple mechanisms related to nucleic acid chemistry. It can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.gov It can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function. nih.gov
The formamide moiety can also influence nucleic acid stability and structure. Formamide is known to lower the melting temperature of DNA, indicating a destabilizing effect on the double helix. oup.com This property is utilized in molecular biology techniques such as in situ hybridization and DNA sequencing. sigmaaldrich.com The introduction of a 2'-formamidonucleoside into siRNA has been shown to reduce off-target effects, likely by destabilizing the interaction between the siRNA and non-target mRNA. oup.com This suggests that the formamide group can modulate the thermodynamics of nucleic acid hybridization.
| Pathway/Process | Effect of Pyrimidine-Formamide Derivatives | Underlying Mechanism | Reference |
| Nucleotide Biosynthesis | Inhibition | Targeting enzymes in the de novo or salvage pathways | nih.gov |
| DNA Replication | Inhibition/Chain Termination | Incorporation of analog nucleotides by DNA polymerases | nih.gov |
| RNA Processing | Disruption | Incorporation of analog nucleotides into RNA | nih.gov |
| Nucleic Acid Hybridization | Destabilization | Lowering the melting temperature of DNA/RNA duplexes | oup.com |
Applications of N 2 Pyrimidinyl Formamide in Catalysis and Materials Science
Integration of Pyrimidine-Formamide Architectures in Functional Materials
Similar to its catalytic applications, the integration of N-(2-pyrimidinyl)formamide into functional materials such as coordination polymers or metal-organic frameworks (MOFs) is not a widely researched area. While pyrimidine (B1678525) and its derivatives are used as building blocks for such materials due to their rigid structure and coordinating ability, specific examples utilizing the this compound scaffold are not prominent in the literature. The formamide (B127407) group could potentially participate in hydrogen bonding, influencing the supramolecular structure of materials, but dedicated studies on this specific application are limited.
Utility as Key Synthetic Intermediates in Complex Organic Synthesis
The most significant and well-documented application of a derivative of this compound is in the field of pharmaceutical synthesis. Specifically, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide serves as a crucial intermediate in the industrial synthesis of Abacavir, a potent antiviral drug used in the treatment of HIV/AIDS. chemicalbook.comchemicalbook.com
Abacavir is a nucleoside reverse transcriptase inhibitor, and its complex molecular structure requires a precise and efficient synthetic route. The pyrimidine core of the drug originates from intermediates like N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. The synthesis involves the reaction of 2,5-diamino-4,6-dichloropyrimidine (B1296591) with formic acid to introduce the formamide group. chemicalbook.com This intermediate then undergoes further reactions to construct the final complex structure of Abacavir.
The table below summarizes the key details of this important synthetic intermediate.
| Property | Value |
| Compound Name | N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide |
| CAS Number | 171887-03-9 |
| Molecular Formula | C5H4Cl2N4O |
| Molecular Weight | 207.02 g/mol |
| Application | Key intermediate in the synthesis of Abacavir |
This application underscores the importance of the pyrimidine-formamide scaffold as a valuable building block in the synthesis of medicinally important and structurally complex organic molecules. The specific arrangement of functional groups in N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is critical for the subsequent steps in the Abacavir synthesis, highlighting its role as a key synthetic intermediate.
Emerging Research Directions for N 2 Pyrimidinyl Formamide Chemical Inquiry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-(2-pyrimidinyl)formamide and related formamides is evolving, with a strong emphasis on green chemistry principles to enhance efficiency and minimize environmental impact. Traditional N-formylation methods often rely on reagents that are toxic, thermally unstable, or moisture-sensitive, leading to undesirable byproducts. thieme-connect.com Modern research focuses on catalytic, solvent-free, and energy-efficient approaches.
One sustainable strategy involves the direct N-formylation of 2-aminopyrimidine (B69317) using formic acid with a catalyst. thieme-connect.comorganic-chemistry.org Various catalytic systems have been explored for the N-formylation of amines in general, offering pathways that are applicable to heterocyclic amines like 2-aminopyrimidine. These include:
Iodine Catalysis: Molecular iodine has proven to be a cost-effective and non-toxic catalyst for the N-formylation of a wide array of amines under solvent-free conditions. organic-chemistry.org The reaction proceeds efficiently at moderate temperatures (e.g., 70°C), with the in situ-generated hydroiodic acid (HI) believed to be the active catalytic species that protonates formic acid, facilitating the nucleophilic attack by the amine. thieme-connect.comorganic-chemistry.org
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., Zeolite A) and ion-exchange resins (e.g., Amberlite IR-120), offer significant advantages, including simple product separation, catalyst recyclability, and often solvent-free conditions. nih.govmedcraveonline.com Zeolite A, for instance, has been used for N-formylation at room temperature, providing high yields in short reaction times. medcraveonline.com
Carbon Dioxide as a C1 Source: A prominent green chemistry approach utilizes carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source for formylation. rsc.org This transformation typically involves the reaction of an amine with CO2 and a reducing agent, such as a hydrosilane, in the presence of a catalyst. rsc.org Homogeneous catalyst systems, like those based on zinc acetate (B1210297)/1,10-phenanthroline, have shown high efficacy for this conversion under mild conditions. rsc.org
Electrochemical methods also represent a frontier in sustainable synthesis, offering a metal-free pathway to formamides by using methanol (B129727) as both a reagent and solvent. acs.org These emerging methodologies align with the principles of green chemistry by reducing waste, avoiding hazardous reagents, and improving atom economy. rasayanjournal.co.in
Table 1: Comparison of Modern Catalytic N-Formylation Methods
| Catalytic System | Formyl Source | Key Advantages | Typical Conditions | Ref |
| Molecular Iodine | Formic Acid | Low cost, non-toxic, solvent-free, high efficiency. | 70°C, solvent-free | organic-chemistry.org |
| Zeolite A | Formic Acid | Heterogeneous, reusable, room temperature, rapid. | Room temp., solvent-free | medcraveonline.com |
| Zn(OAc)₂/phen | CO₂ + Hydrosilane | Utilizes CO₂, high atom economy, mild conditions. | 25°C - 150°C | rsc.org |
| Bimetallic Nanoparticles (AuPd–Fe₃O₄) | Methanol | Reusable, operates at room temperature with O₂. | Room temp., 1 atm O₂ | nih.gov |
| Electrochemical | Methanol | Metal-free, uses methanol as reagent and solvent. | Controlled potential | acs.org |
Unraveling Complex Reaction Dynamics at the Molecular Level
Understanding the reaction dynamics of this compound is crucial for controlling its reactivity and designing new synthetic applications. The formamide (B127407) functional group is a precursor for isocyanides, which are highly versatile reagents in multicomponent reactions like the Ugi and Passerini reactions. proquest.com The dehydration of this compound to its corresponding isocyanide can be achieved using reagents like phosphorus oxychloride. proquest.com Investigating the mechanism of this dehydration—including the energetics of intermediate formation and transition states—provides insight into optimizing reaction conditions for higher yields and purity.
Computational studies can illuminate the conformational landscape of this compound. The rotation around the C-N amide bond is a key dynamic process, influencing the molecule's shape and electronic properties. The pyrimidine (B1678525) ring itself possesses distinct electronic features, with nitrogen atoms acting as electron-withdrawing sites, which in turn affects the nucleophilicity and reactivity of the formamide nitrogen. Spectroscopic and computational analyses help to quantify these electronic effects and predict the molecule's behavior in different chemical environments. Furthermore, studying the kinetics of its reactions, such as formylation or subsequent cyclization reactions, allows for a deeper understanding of the factors governing reaction rates and selectivity.
Design and Synthesis of Advanced Pyrimidine-Formamide Hybrid Structures
This compound serves as a valuable building block for constructing more complex, hybrid molecular structures. The formamide group can be a handle for further chemical modifications, while the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov
Research in this area focuses on using this compound and its derivatives as key intermediates. For example, the synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is a critical step in the production of Abacavir, an anti-HIV drug. chemicalbook.com This intermediate is prepared by the formylation of 2,5-diamino-4,6-dichloropyrimidine (B1296591) with formic acid. chemicalbook.comgoogle.com The formamide group in this and related structures can participate in subsequent cyclization reactions to form fused heterocyclic systems, such as purines, which are of significant interest in medicinal chemistry.
The general strategy involves synthesizing derivatives by reacting a substituted 2-aminopyrimidine with a formylating agent or by modifying the pyrimidine ring of this compound itself. These hybrid structures are then evaluated for various potential applications, leveraging the combined chemical properties of both the pyrimidine and formamide moieties.
Table 2: Examples of N-(pyrimidinyl)formamide Derivatives in Synthesis
| Derivative | Synthetic Utility | Target Compound Class | Ref |
| N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | Key intermediate | Purine (B94841) analogues (e.g., Abacavir) | chemicalbook.comgoogle.com |
| This compound | Precursor to isocyanide | Heterocycles via multicomponent reactions | proquest.com |
| N-(4,6-dichloropyrimidin-2-yl)formamide | Intermediate for substituted pyrimidines | Biologically active 2-aminopyrimidines | nih.gov |
Exploring New Paradigms in Chemico-Biological Interface Research (Focused on Molecular Mechanisms)
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. nih.gov Research into this compound and its derivatives at the chemico-biological interface is focused on elucidating the molecular mechanisms that underpin their biological activity. Rather than simply screening for effects, this research aims to understand how these molecules bind to specific proteins or enzymes.
Q & A
Q. What are the common synthetic routes for N-(2-pyrimidinyl)formamide derivatives, and how are they optimized for yield and purity?
Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D molecular packing and bond angles using programs like SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₆H₆N₃O: 136.0611 Da).
- HPLC : Monitors purity (>99%) with C18 columns and UV detection at 254 nm .
Q. How are impurities in this compound derivatives analyzed during pharmaceutical synthesis?
- Methodological Answer : Impurity profiling uses reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA). For example, the European Pharmacopoeia specifies thresholds (<0.1% for individual impurities, <0.5% total). Identity is confirmed via LC-MS/MS and spiking with reference standards .
Advanced Research Questions
Q. How can regioselective alkylation of N-(2-pyrimidinyl)anilines be achieved using transition-metal catalysts?
- Methodological Answer : Regioselectivity (ortho, meta, para) is controlled by catalyst choice:
-
Ortho-alkylation : Use (DME)NiCl₂ with diamine ligands (e.g., 1,2-cyclohexanediamine) and LiOtBu in THF. Primary/secondary alkyl bromides yield >80% selectivity .
-
Meta-alkylation : [RuCl₂(p-cymene)]₂ with chiral ligands (e.g., N-pivaloylvaline) directs tertiary alkyl bromides to the meta position .
-
Para-alkylation : α-Bromoesters and 5-chloropyrimidine directing groups in THF yield para products .
- Data Table :
| Catalyst System | Alkyl Halide Type | Selectivity (%) |
|---|---|---|
| NiCl₂/diamine/LiOtBu | Primary/secondary | 85–90 (ortho) |
| RuCl₂(p-cymene)/chiral ligand | Tertiary | 75–80 (meta) |
| Pd(OAc)₂/5-chloropyrimidine | α-Bromoesters | 90–95 (para) |
Q. What strategies resolve data contradictions when scaling up this compound synthesis?
- Methodological Answer : Contradictions in yield/purity during scale-up arise from heat/mass transfer inefficiencies. Mitigation strategies include:
- DoE (Design of Experiments) : Optimize parameters (temperature, stirring rate) via response surface methodology.
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring.
- Microreactor systems : Improve mixing and heat dissipation for reproducible yields (>80%) .
Q. How is SHELX software employed to resolve crystal structures of this compound derivatives with twinned or low-resolution data?
- Methodological Answer : For twinned crystals, SHELXL uses the TWIN and BASF commands to model twin domains. High-resolution data (e.g., <1.0 Å) allows refinement with anisotropic displacement parameters. For low-resolution data (>1.5 Å), constraints (e.g., rigid-bond for aromatic rings) and TLS (Translation-Libration-Screw) models stabilize refinement .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for regioselective reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyrimidine ring. Molecular dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
